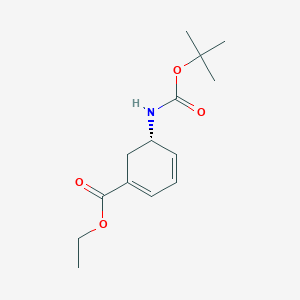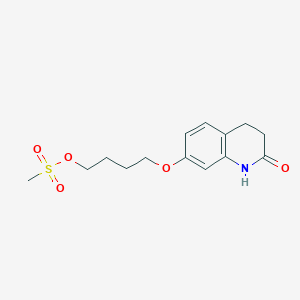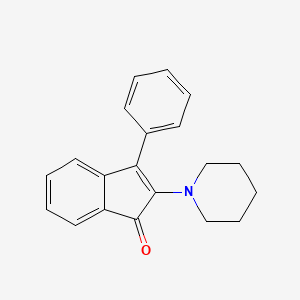
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
For industrial production, the Pechmann reaction is often employed due to its efficiency and simplicity. The reaction is typically carried out under reflux conditions with the appropriate catalyst to ensure high yields. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
科学的研究の応用
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals
作用機序
The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in inflammation and cancer progression. It can also interact with cellular receptors to modulate signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
- 7-Hydroxy-3-phenyl-4H-chromen-4-one
- 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
Uniqueness
7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the nitro group at the 8th position, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of nitro substitution on the pharmacological properties of coumarins .
特性
CAS番号 |
62100-88-3 |
|---|---|
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC名 |
7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3 |
InChIキー |
CJQWKXNIPJSCPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)

![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)

![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)

